2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazine family. It features a unique combination of functional groups, including a butyl chain, a chloro substituent, and an ethoxy group attached to a cyclohexylphenyl moiety. This compound is primarily studied for its potential applications in medicinal chemistry and as a lead compound for further drug development.
The compound can be classified as a pyridazine derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms. Its structure suggests it may exhibit various biological activities, making it of interest in pharmaceutical research. The synthesis and characterization of similar compounds have been documented in various chemical literature, indicating its relevance in organic synthesis and medicinal chemistry .
The synthesis of 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one typically involves several steps, including the formation of the pyridazine ring and subsequent functionalization.
Technical details regarding specific conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity during these synthetic steps .
The compound's molecular formula is , with a molecular weight of approximately 377.92 g/mol. The presence of various functional groups contributes to its chemical reactivity and potential biological activity.
The compound can undergo several types of chemical reactions:
Technical details such as reaction conditions (temperature, solvent) and yields should be documented to understand the efficiency of these transformations .
The mechanism of action for 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one likely involves interactions at the molecular level with biological targets, potentially influencing enzymatic pathways or receptor activity.
Data from pharmacological studies would be essential to elucidate its mechanism of action .
Relevant data from experimental analyses will provide insight into the handling and application of this compound .
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one has potential applications in:
Research into these applications is ongoing, highlighting the versatility and importance of this compound in various fields .
The synthesis of 2-butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one (CAS: 88093-69-0) involves sequential functionalization of the pyridazinone core through carefully optimized reactions. The standard retrosynthetic approach disconnects the molecule into three key building blocks: the pyridazinone heterocycle, the butyl chain, and the sterically demanding 1-(4-cyclohexylphenyl)ethoxy substituent. The synthesis typically begins with the formation of the pyridazin-3(2H)-one ring system via cyclocondensation of 1,4-diketones with hydrazine hydrate under reflux conditions. Subsequent N-alkylation installs the butyl group at position N-2 using butyl bromide as the alkylating agent and potassium carbonate as base in dimethylformamide (DMF) solvent at 60-80°C.
Chlorination at the C4 position is achieved through phosphorus oxychloride (POCl₃) mediated reaction under reflux conditions (110-120°C), yielding the 2-butyl-4-chloropyridazin-3(2H)-one intermediate. The critical C5 alkoxylation step introduces the chiral 1-(4-cyclohexylphenyl)ethoxy group via Mitsunobu reaction. This utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate the coupling between the C5-hydroxyl group of the intermediate and 1-(4-cyclohexylphenyl)ethanol. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0°C to room temperature, preserving stereochemical integrity. Final purification typically employs flash chromatography or recrystallization, yielding the target compound with >95% purity confirmed by HPLC [1] [2].
Table 1: Key Synthetic Intermediates and Conditions for Pyridazinone Core Assembly
Step | Intermediate | Key Reagents/Conditions | Functionality Installed |
---|---|---|---|
1 | Pyridazin-3(2H)-one | Hydrazine hydrate, Δ, ethanol | Core heterocycle formation |
2 | 2-Butylpyridazin-3(2H)-one | Butyl bromide, K₂CO₃, DMF, 80°C | N-2 alkylation |
3 | 2-Butyl-4-chloropyridazin-3(2H)-one | POCl₃, reflux, 110-120°C | C4 chlorination |
4 | Target Compound | 1-(4-Cyclohexylphenyl)ethanol, DEAD, PPh₃, THF, 0°C→RT | C5 alkoxylation |
The molecular architecture features a planar pyridazinone ring with the sterically demanding 1-(4-cyclohexylphenyl)ethoxy group adopting a perpendicular orientation relative to the heterocyclic plane, as confirmed by X-ray crystallography. This spatial arrangement creates a distinctive T-shaped topology that significantly influences both physicochemical properties and biological interactions. The electron-withdrawing chloro substituent at C4 enhances electrophilicity at adjacent positions while the butyl chain at N2 contributes substantial hydrophobicity (predicted logP ≈ 6.8). The chiral center within the ethoxy linker induces stereoselective binding to biological targets, though synthetic routes typically produce racemic mixtures unless chiral resolution or asymmetric synthesis is employed [1].
Systematic structural modification of the aryl and alkyl substituents has generated a diverse library of analogues with distinct physicochemical and biological profiles. The most significant variations occur at three positions: the N-2 alkyl chain, the C4 substituent, and the C5 aryl-alkoxy moiety. Replacement of the butyl group at N-2 with methyl, ethyl, or tert-butyl groups substantially alters lipophilicity, with tert-butyl analogues showing enhanced metabolic stability but reduced aqueous solubility. At C4, chloro substitution remains optimal for electronic effects, though bromo and methylthio analogues have been explored for enhanced nucleophilic displacement reactivity.
The C5 alkoxy region demonstrates the greatest structural diversity:
Table 2: Structural Analogues with Modified Aryl/Alkyl Substituents
Compound | Aryl/Alkyl Variant | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Target Compound | 4-Cyclohexylphenyl | 388.93 | Bulky lipophilic group, chiral ethoxy linker |
88094-74-0 | 3-Chlorophenyl | 341.23 | Smaller aryl group, reduced steric bulk |
88094-23-9 | 4-Chlorobenzyl | 327.20 | Flexible benzyloxy linker, achiral |
MC1-27 (Patent) | 4-(2-Fluoroethoxymethyl)benzyl | 388.40 | Fluorinated PET tracer precursor |
Structure-activity relationship (SAR) studies reveal that increased steric bulk in the aryl region correlates with enhanced mitochondrial binding affinity but decreased water solubility. The chiral ethoxy linker in the target compound provides superior target selectivity compared to analogous benzyloxy derivatives, though at the cost of synthetic complexity. Introduction of electron-withdrawing groups (e.g., chloro, trifluoromethyl) ortho to the chiral center enhances metabolic stability by impeding cytochrome P450 oxidation. Molecular modeling indicates the cyclohexyl moiety in the target compound occupies a deep hydrophobic pocket in biological targets, explaining its enhanced potency over phenyl-only analogues [1] [2] [10].
Radiolabeled analogues of pyridazin-3(2H)-one derivatives enable non-invasive investigation of biological distribution and target engagement through positron emission tomography (PET). The most significant advancement is the development of [¹⁸F]MC1-27 (2-tert-butyl-4-chloro-5-[4-(2-[¹⁸F]fluoro-ethoxymethyl)-benzyloxy]-3-(2H)-pyridazinone), a fluorinated derivative designed as a mitochondrial complex I (MC1) imaging agent. Though structurally distinct from the target compound, it shares the core pyridazinone pharmacophore essential for mitochondrial binding. Radiolabeling is achieved via nucleophilic aliphatic substitution where [¹⁸F]fluoride displaces a tosylate group on the ethoxymethyl side chain. The reaction utilizes kryptofix 2.2.2/K₂CO₃ in acetonitrile at 90°C for 30 minutes, achieving radiochemical yields of 35% with >99% radiochemical purity and specific activities of 27.8-74.0 GBq/μmol [5].
Table 3: PET Imaging Performance of [¹⁸F]MC1-27 Radiolabeled Derivative
Species | Heart Uptake (%ID/g) | Heart/Blood Ratio | Heart/Liver Ratio | Imaging Window (min post-injection) |
---|---|---|---|---|
Rat | 3.47 ± 0.37 (120 min) | 30.0 | 2.7 | 30-120 |
Rhesus Monkey | Sustained accumulation | >25 | >5 | 0-120 |
Biodistribution studies in rats demonstrate exceptional myocardial uptake of [¹⁸F]MC1-27 (3.41 ± 0.27% ID/g at 30 minutes) with prolonged retention (3.47 ± 0.37% ID/g at 120 minutes). The heart-to-blood ratio reaches 30:1, enabling clear visualization of myocardial tissue with minimal interference from hepatic uptake. Crucially, non-human primate studies confirm cardiac-specific accumulation with rapid blood clearance and negligible bone uptake, indicating minimal in vivo defluorination. These findings validate the potential of pyridazinone-based radiotracers for cardiac PET imaging, though direct radiolabeling of the target compound remains unexplored. The mitochondrial membrane potential-dependent accumulation mechanism allows application in oncology for tumor visualization, exploiting the elevated mitochondrial activity in malignant cells [5].
The development strategy for these radiotracers emphasizes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7